molecular formula C21H24N4OS B2452270 N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide CAS No. 2309312-86-3

N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide

Cat. No.: B2452270
CAS No.: 2309312-86-3
M. Wt: 380.51
InChI Key: XPUFRDWXCCBIFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide is a complex organic compound that has garnered attention in various fields of scientific research. This compound features a unique structure that combines a pyrazole ring with a pyridine moiety, linked to an acetamide group. The presence of a propan-2-ylsulfanylphenyl group further enhances its chemical properties, making it a subject of interest for chemists and biologists alike.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. The process often begins with the formation of the pyrazole ring, followed by the introduction of the pyridine moiety. The final steps involve the attachment of the acetamide group and the propan-2-ylsulfanylphenyl group. Common reagents used in these reactions include various acids, bases, and solvents such as ethanol and acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired outcome. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions may be carried out at room temperature in the presence of a suitable solvent .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms with altered functional groups .

Scientific Research Applications

N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and pyridine derivatives, such as:

  • N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-(4-methylphenyl)acetamide
  • N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-(4-ethylphenyl)acetamide
  • N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-(4-chlorophenyl)acetamide

Uniqueness

The uniqueness of N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propan-2-ylsulfanylphenyl group, in particular, enhances its reactivity and potential therapeutic applications compared to similar compounds.

Properties

IUPAC Name

N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4OS/c1-15(2)27-19-6-4-16(5-7-19)12-21(26)23-14-18-13-20(24-25(18)3)17-8-10-22-11-9-17/h4-11,13,15H,12,14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPUFRDWXCCBIFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NCC2=CC(=NN2C)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.